4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 354.17 g/mol. It is classified under the category of benzoic acids, specifically as an amino benzoic acid derivative. This compound features a bromine atom at the para position and a fluorine atom at the meta position relative to the carboxylic acid group, along with a methoxybenzyl amino substituent. Its CAS number is 2411636-36-5, which uniquely identifies it in chemical databases .
The synthesis of 4-bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid typically involves several steps, starting from commercially available precursors.
The molecular structure of 4-bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid can be represented using various structural formulas:
COC1=CC=C(CNC2=C(F)C(Br)=CC=C2C(=O)O)C=C1
4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid is expected to undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are influenced by the electronic nature of the substituents on the aromatic ring .
The mechanism of action for 4-bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid can be explored through its biochemical interactions:
Relevant data regarding these properties can be found in chemical databases .
4-Bromo-3-fluoro-2-((4-methoxybenzyl)amino)benzoic acid has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: